Ácido 3-cloroisoquinolina-8-carboxílico

Descripción general

Descripción

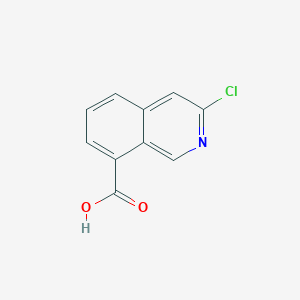

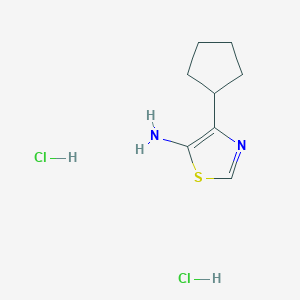

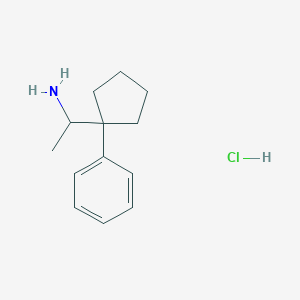

3-Chloroisoquinoline-8-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO2 . It belongs to the isoquinoline family.

Molecular Structure Analysis

The molecular structure of 3-Chloroisoquinoline-8-carboxylic acid consists of a bicyclic compound with a pyridine ring fused to a phenol, where the hydroxyl group is attached to position 8 .Physical And Chemical Properties Analysis

3-Chloroisoquinoline-8-carboxylic acid has a molecular weight of 207.61300 . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Síntesis orgánica

Ácido 3-cloroisoquinolina-8-carboxílico: es un bloque de construcción valioso en la síntesis orgánica. Su estructura permite diversas reacciones químicas, como sustitución, eliminación y acoplamiento, para crear moléculas complejas. Por ejemplo, se puede utilizar para sintetizar derivados de isoquinolina que tienen posibles actividades farmacológicas .

Nanotecnología

En la nanotecnología, el ácido 3-cloroisoquinolina-8-carboxílico puede modificar la superficie de las nanopartículas. Actúa como un modificador de superficie para promover la dispersión e incorporación de nanopartículas metálicas o nanoestructuras de carbono como los nanotubos de carbono y el grafeno, que son cruciales en el desarrollo de nuevos materiales con propiedades mejoradas .

Química de polímeros

Este compuesto encuentra aplicaciones en la química de polímeros como monómero o aditivo. Puede estar involucrado en la síntesis de polímeros con características específicas, como mayor estabilidad térmica o conductividad eléctrica alterada. También sirve como catalizador en reacciones de polimerización .

Química medicinal

This compound: se utiliza en química medicinal para el diseño y descubrimiento de fármacos. Su estructura central está presente en muchos compuestos biológicamente activos, lo que lo convierte en un intermedio clave en la síntesis de nuevos fármacos dirigidos a tratar diversas enfermedades .

Ciencia de materiales

En ciencia de materiales, este ácido se puede utilizar para crear materiales con propiedades superficiales específicas. Se puede emplear para funcionalizar superficies, alterando así su interacción con otras sustancias, lo que es beneficioso para crear recubrimientos o adhesivos especializados .

Química analítica

Debido a sus propiedades químicas únicas, el ácido 3-cloroisoquinolina-8-carboxílico se puede utilizar como reactivo o estándar en química analítica. Ayuda en la cuantificación e identificación de compuestos químicos mediante técnicas como la cromatografía o la espectroscopia .

Mecanismo De Acción

Target of Action

It’s known that isoquinoline derivatives have significant antibacterial activity , suggesting that their targets could be bacterial proteins or enzymes essential for bacterial growth and survival.

Mode of Action

Isoquinoline derivatives, including 3-chloroisoquinoline-8-carboxylic acid, have been found to exhibit significant antibacterial activity . This suggests that these compounds may interact with their targets in a way that inhibits bacterial growth or survival.

Biochemical Pathways

Given its antibacterial activity , it can be inferred that this compound likely interferes with essential biochemical pathways in bacteria, leading to their death or inhibition of growth.

Result of Action

3-Chloroisoquinoline-8-carboxylic acid has been found to exhibit significant antibacterial activity . It is likely that the result of its action at the molecular and cellular levels is the inhibition of bacterial growth or survival.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantages of using 3-Chloroisoquinoline-8-carboxylic acid in laboratory experiments are its stability, low toxicity, and availability. 3-Chloroisoquinoline-8-carboxylic acid is stable at room temperature and is not toxic at low concentrations. It is also widely available, making it an ideal reagent for organic synthesis.

The main limitation of using 3-Chloroisoquinoline-8-carboxylic acid in laboratory experiments is its low solubility in water. This makes it difficult to work with in aqueous solutions, as it tends to precipitate out of solution. In addition, 3-Chloroisoquinoline-8-carboxylic acid is not very soluble in organic solvents, making it difficult to use in organic synthesis reactions.

Direcciones Futuras

There are a number of potential future directions for research on 3-Chloroisoquinoline-8-carboxylic acid. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. In addition, further research is needed to develop new methods for synthesizing 3-Chloroisoquinoline-8-carboxylic acid, as well as to improve its solubility in both aqueous and organic solvents. Finally, further research is needed to explore the potential applications of 3-Chloroisoquinoline-8-carboxylic acid in other areas, such as agriculture, food science, and biotechnology.

Safety and Hazards

The safety data sheet for a similar compound, 8-chloroisoquinoline-3-carboxylic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Análisis Bioquímico

Molecular Mechanism

At the molecular level, 3-Chloroisoquinoline-8-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to enzyme inhibition or activation . This binding can result in conformational changes in the biomolecules, affecting their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Metabolic Pathways

3-Chloroisoquinoline-8-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and homeostasis. For instance, it has been shown to influence the degradation pathways of quinoline derivatives, impacting the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of 3-Chloroisoquinoline-8-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The compound’s distribution can affect its efficacy and toxicity, as it needs to reach specific cellular compartments to exert its effects.

Subcellular Localization

3-Chloroisoquinoline-8-carboxylic acid exhibits specific subcellular localization, which influences its activity and function . The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects. For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression.

Propiedades

IUPAC Name |

3-chloroisoquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-4-6-2-1-3-7(10(13)14)8(6)5-12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSJXZNXEOSEKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2C(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1458285.png)

![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B1458295.png)

![N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide](/img/structure/B1458306.png)